4-Cyclopropylbenzaldehyde
Overview
Description
4-Cyclopropylbenzaldehyde is a compound that can be inferred to have a benzaldehyde structure with a cyclopropyl group attached to the aromatic ring. While the provided papers do not directly discuss 4-Cyclopropylbenzaldehyde, they do provide insights into the chemistry of related cyclopropyl-containing compounds and benzaldehydes, which can be used to infer some aspects of the synthesis, molecular structure, and reactivity of 4-Cyclopropylbenzaldehyde.
Synthesis Analysis
The synthesis of compounds related to 4-Cyclopropylbenzaldehyde often involves the use of transition metal catalysts to activate unsaturated carbon-carbon bonds. For instance, cyclopropenes, which are structurally related to the cyclopropyl group, can be opened and transformed into carbenoids in the presence of transition metal catalysts, leading to a variety of products including heterocycles and carbocycles . Similarly, the synthesis of polysubstituted quinolines from cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes involves a cascade reaction mediated by Yb(OTf)3, which includes ring opening and nucleophilic additions . These methods could potentially be adapted for the synthesis of 4-Cyclopropylbenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with cyclopropyl groups and benzaldehyde moieties can be quite complex. For example, the crystal structure of a β-cyclodextrin-4-aminobenzaldehyde inclusion compound reveals a dense hydrogen-bond network that stabilizes the supramolecular system . Although this paper does not directly discuss 4-Cyclopropylbenzaldehyde, it suggests that the presence of a cyclopropyl group and a benzaldehyde moiety could lead to interesting structural features and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of cyclopropyl-containing compounds and benzaldehydes can be quite diverse. Cyclopropenes can undergo ring-opening reactions to form carbenoids, which can then participate in cyclopropanation and C-H insertion reactions . Benzaldehydes can also engage in various reactions, such as the annulation with cyclopropane-1,1-dicarbonitriles to form quinolines or the unexpected cyclization of ortho-cyanobenzaldehyde to a benzazepine derivative . These reactions highlight the potential of 4-Cyclopropylbenzaldehyde to undergo a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Cyclopropylbenzaldehyde can be speculated based on related compounds. For instance, the synthesis of 4-biphenylbenzaldehyde involves carbonization synthesis with Lewis acid catalysts, and the product's structure is characterized by various spectroscopic methods . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde involves O-alkylation and Vilsmeier-Hack reactions, with the product's yield and reaction conditions optimized . These studies suggest that 4-Cyclopropylbenzaldehyde would likely have distinct spectroscopic features and that its synthesis could be optimized by adjusting reaction conditions.
Scientific Research Applications
1. Biochemistry: Fluorescent Probes
- Summary of Application : 4-Cyclopropylbenzaldehyde is used in the synthesis of fluorescent probes based on the bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
2. Environmental Science: Biochar Polymer Composites
- Summary of Application : Although the specific use of 4-Cyclopropylbenzaldehyde is not mentioned, it could potentially be involved in the fabrication of porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
- Methods of Application : The study critically analyzes the role and concentrations of various components in the success of SBPC .
- Results or Outcomes : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .
Safety And Hazards
properties
IUPAC Name |
4-cyclopropylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQVKFJAJAHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467693 | |
Record name | 4-cyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbenzaldehyde | |
CAS RN |
20034-50-8 | |
Record name | 4-cyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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